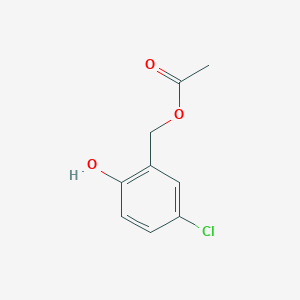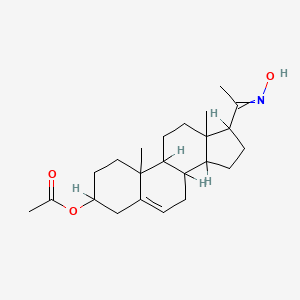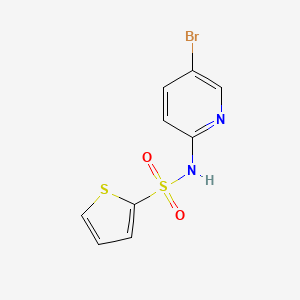
5-chloro-2-hydroxybenzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-hydroxybenzyl acetate, also known as CHBA, is a chemical compound that belongs to the family of phenols. It is widely used in the field of scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 5-chloro-2-hydroxybenzyl acetate is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 5-chloro-2-hydroxybenzyl acetate has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its protective effects against various diseases.
Biochemical and Physiological Effects:
5-chloro-2-hydroxybenzyl acetate has been shown to modulate various biochemical and physiological processes in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 5-chloro-2-hydroxybenzyl acetate has also been shown to regulate the expression of genes involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-2-hydroxybenzyl acetate is its low toxicity and high stability, which make it suitable for use in various lab experiments. However, one of the limitations of 5-chloro-2-hydroxybenzyl acetate is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 5-chloro-2-hydroxybenzyl acetate. One potential area of research is the development of novel drug formulations that incorporate 5-chloro-2-hydroxybenzyl acetate for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of 5-chloro-2-hydroxybenzyl acetate and its potential targets in the body. Additionally, the development of new synthesis methods and the optimization of existing methods may also be an area of future research.
Conclusion:
In conclusion, 5-chloro-2-hydroxybenzyl acetate is a chemical compound that has significant potential for use in various fields of scientific research. Its unique properties and potential applications make it an important area of study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-chloro-2-hydroxybenzyl acetate have been discussed in this paper. Further research is needed to fully understand the potential of 5-chloro-2-hydroxybenzyl acetate and its applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 5-chloro-2-hydroxybenzyl acetate can be achieved by the reaction of 5-chloro-2-hydroxybenzyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at room temperature and yields a white crystalline solid.
Applications De Recherche Scientifique
5-chloro-2-hydroxybenzyl acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. 5-chloro-2-hydroxybenzyl acetate has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(5-chloro-2-hydroxyphenyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6(11)13-5-7-4-8(10)2-3-9(7)12/h2-4,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLRKJXYXXJISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-hydroxyphenyl)methyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)

![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)

![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)


![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)

![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)